Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group and a difluoromethylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,6-difluoro-4-methylbenzoyl chloride with ethyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-difluoro-4-methylbenzoyl chloride+ethyl 1H-pyrrole-2-carboxylate→Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 4-(2,6-difluoro-4-methylphenyl)-1H-pyrrole-2-carboxylate.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s difluoromethylbenzoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methylbenzenesulfonamide
- 2,6-Difluoro-4-methyl aniline
- Ethyl 2,6-difluoro-4-methylbenzoate
Uniqueness
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the difluoromethylbenzoyl and pyrrole moieties makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C15H13F2NO3 |
---|---|
Molecular Weight |
293.26 g/mol |
IUPAC Name |
ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H13F2NO3/c1-3-21-15(20)12-6-9(7-18-12)14(19)13-10(16)4-8(2)5-11(13)17/h4-7,18H,3H2,1-2H3 |
InChI Key |
MAGGUCQEZAVEQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2F)C)F |
Origin of Product |
United States |
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